Lipophilicity Comparison: XLogP3 of 851412-22-1 versus Closest Des-ethyl and Des-benzyl Analogs Defines a Unique Permeability Window for Cell-Based Assays
The target compound 2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-ethylphenyl)acetamide (851412-22-1) exhibits a computed XLogP3 of 5.8, reflecting the additive lipophilic contributions of the N-benzyl group on indole and the para-ethyl substituent on the N-phenyl ring [1]. The closest commercially cataloged comparator, 2-((1-benzyl-1H-indol-3-yl)thio)acetamide (CAS 851412-29-8), lacks the N-aryl acetamide extension entirely and consequently possesses a substantially lower lipophilicity (the loss of the N-(4-ethylphenyl) moiety eliminates approximately 7 heavy atoms and two additional rotatable bonds) . Conversely, 2-((1-benzyl-1H-indol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide (CAS 681273-72-3), bearing a 3,5-dimethyl substitution pattern, introduces divergent steric and electronic effects compared to the para-ethyl group of 851412-22-1 . For cell-based antiviral screening, an XLogP3 near 5.8 is expected to confer membrane permeability that is intermediate between highly polar (XLogP < 3) and excessively lipophilic (XLogP > 7) analogs, directly affecting intracellular target engagement and false-negative rates in whole-cell RdRp inhibition assays.
| Evidence Dimension | Lipophilicity (XLogP3) and its impact on predicted membrane permeability for intracellular antiviral target engagement |
|---|---|
| Target Compound Data | XLogP3 = 5.8; TPSA = 59.3 Ų; 7 rotatable bonds [1] |
| Comparator Or Baseline | CAS 851412-29-8 (des-N-aryl analog): lower MW, reduced lipophilicity, fewer rotatable bonds. CAS 681273-72-3 (3,5-dimethylphenyl analog): similar MW but different substitution topology . SARS-CoV-2 RdRp inhibitor lead compounds (e.g., 6d5, 6-72-2a) with reported EC₅₀ values in the 1–5 μM range on HCoV-OC43 [2]. |
| Quantified Difference | The para-ethylphenyl group contributes an estimated ΔXLogP of ~1.5–2.0 log units relative to des-N-aryl analog (class-level estimate). No direct head-to-head XLogP measurement dataset exists for this exact congeneric series. |
| Conditions | Computed using XLogP3 algorithm (PubChem); in vitro membrane permeability predictions are theoretical and have not been experimentally validated for this specific compound. |
Why This Matters
The XLogP3 of 5.8 places 851412-22-1 in a lipophilicity range that balances cell membrane permeability with aqueous solubility, a critical consideration for cell-based antiviral screening—selecting an analog with substantially different XLogP (e.g., unsubstituted N-phenyl, XLogP ~4.0–4.5) risks underestimating intracellular potency due to permeability-limited target access.
- [1] PubChem Compound Summary for CID 3621175: Computed Properties, XLogP3 = 5.8, TPSA = 59.3 Ų. National Center for Biotechnology Information, 2025. View Source
- [2] Zhao J, Zhang G, Zhang Y, et al. 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides: SARS-CoV-2 RNA-dependent RNA polymerase inhibitors. Antiviral Research, 2021, 194: 105209. (Reported EC₅₀ values: 6-72-2a EC₅₀ = 1.41 μM; 4-46b EC₅₀ = 1.13 μM on HCoV-OC43). View Source
